2-Iodo-1,5-dimethoxy-3-methylbenzene
Description
2-Iodo-1,5-dimethoxy-3-methylbenzene is a halogenated aromatic compound featuring an iodine substituent at the 2-position, methoxy groups at the 1- and 5-positions, and a methyl group at the 3-position. Iodinated aromatics are pivotal intermediates in cross-coupling reactions, pharmaceutical synthesis, and materials science due to iodine’s role as a leaving group and directing agent .
Properties
CAS No. |
102879-22-1 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 |
InChI Key |
BPHOSJMNUVESAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dimethoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,5-dimethoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,5-dimethoxy-3-methylbenzene.
Oxidation: Products include 2-iodo-1,5-dimethoxy-3-methylbenzaldehyde or 2-iodo-1,5-dimethoxy-3-methylbenzoic acid.
Reduction: The major product is 1,5-dimethoxy-3-methylbenzene.
Scientific Research Applications
2-Iodo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Iodo-1,5-dimethoxy-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy groups, on the other hand, donate electron density to the ring, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs identified in the evidence include:
Key Observations :
- Substituent Position : The 1,5-dimethoxy arrangement in the target compound creates a meta-directing electronic environment, contrasting with the para-directing effects of 1,4-dimethoxy analogs .
- Halogen Influence : Iodine’s polarizability enhances its leaving-group ability in cross-coupling reactions compared to bromine or chlorine analogs, though steric hindrance from methyl/methoxy groups may offset this advantage .
Cross-Coupling Reactions
Iodinated aromatics are widely used in Suzuki-Miyaura and Ullmann couplings. For example:
- 2-Iodo-1,4-dimethoxybenzene (CAS 25245-35-6) undergoes palladium-catalyzed coupling with boronic acids to yield biaryl ethers, critical in natural product synthesis .
- 1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS 1093973-12-6) demonstrates regioselective reactivity due to competing directing effects of chlorine and methoxymethoxy groups .
Comparison with Target Compound :
The 1,5-dimethoxy-3-methyl substitution in the target compound likely directs incoming electrophiles to the 4- or 6-positions, while steric hindrance from the methyl group may reduce reaction rates compared to less hindered analogs like 2-Iodo-1,4-dimethoxybenzene.
Directed C–H Functionalization
Compounds with N,O-bidentate directing groups (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable selective C–H activation. While the target compound lacks such a group, its methoxy substituents could weakly coordinate to metals, enabling modest C–H functionalization under optimized conditions .
Physicochemical Properties
Limited data exist for the target compound, but trends from analogs suggest:
- Solubility: Higher solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-iodinated analogs due to iodine’s polarizable nature.
- Thermal Stability : Decomposition temperatures likely exceed 250°C, similar to 2-Iodo-1,4-dimethoxybenzene .
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